2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a pyrimidine derivative characterized by the presence of a cyano group and an amino group at the 2-position, a hydroxy group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 125.13 g/mol. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Research has indicated that 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine exhibits significant biological activities, including:
The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine can be achieved through several methods:
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine has diverse applications:
Interactions of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine with various biological macromolecules have been studied:
Several compounds share structural similarities with 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-Hydroxy-6-Methylpyrimidine | Lacks cyano group | Exhibits different biological activities |
| 2-Amino-4,6-Dihydroxypyrimidine | Contains two hydroxy groups | Potentially stronger antioxidant properties |
| 5-Fluoro-2-Amino-4-Hydroxy-pyrimidine | Fluorinated derivative | Increased potency against certain bacterial strains |
| 2-Amino-6-Methylpyrimidinone | Lacks hydroxy group | Different reactivity profile |
These compounds are compared based on their structural features and unique aspects that differentiate them from 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Understanding these similarities and differences is crucial for developing targeted therapies and enhancing the efficacy of existing drugs.
Corrosive;Irritant